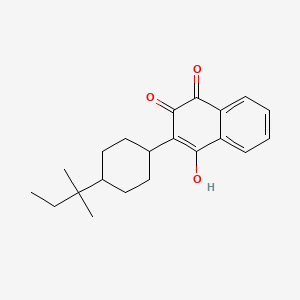

2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione

Description

Chemical Significance and Historical Context

The molecular architecture of 2-(4-(1,1-dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione combines a naphthoquinone core with strategic substituents that enhance both stability and biological interactions. The compound features:

- A bicyclic 1,4-naphthoquinone scaffold ($$ C{10}H6O_2 $$) with conjugated carbonyl groups

- A 3-hydroxyl group enabling redox cycling capabilities

- A bulky 4-(1,1-dimethylpropyl)cyclohexyl substituent at position 2

This structural configuration emerged from systematic optimization of early naphthoquinone antimalarials. The tert-butylcyclohexyl group was introduced to improve pharmacokinetic properties while maintaining the quinone's electron-transport-interfering capacity. The compound's development timeline includes:

| Year | Development Milestone |

|---|---|

| 1980s | Initial synthesis and antiprotozoal screening |

| 1990s | Optimization of cyclohexyl substituents |

| 2000s | Clinical evaluation in veterinary applications |

| 2010s | Mechanistic studies on cytochrome P450 interactions |

Synthetic routes typically begin with 1,4-naphthoquinone derivatives, employing Friedel-Crafts alkylation or nucleophilic substitution reactions to introduce the cyclohexyl group. A patented method (CN105198718A) details a five-step synthesis starting from p-tert-butylcyclohexylacetic acid, involving thionyl chloride-mediated activation followed by nucleophilic aromatic substitution.

Biological and Pharmacological Relevance

The compound demonstrates multimodal biological activity through:

- Electron transport chain disruption : As a structural analog of ubiquinone, it inhibits mitochondrial cytochrome bc1 complex (Complex III) in protozoans

- Redox cycling : Generates reactive oxygen species through quinone-semiquinone transitions

- Enzyme inhibition : Targets cytochrome P450 2C9 isoforms in mammalian systems

Table 1 : Key Pharmacological Parameters

| Parameter | Value/Effect |

|---|---|

| Molecular Weight | 312.4 g/mol |

| logP (Predicted) | 4.2 ± 0.3 |

| Plasma Protein Binding | >95% |

| Metabolic Pathway | CYP2C9-mediated hydroxylation |

| Antiprotozoal EC50 | 12 nM (Theileria annulata) |

In bovine theileriosis treatment, single-dose administration (2.5 mg/kg) achieves >90% cure rates by targeting the parasite's apicoplast electron transport chain. The compound's selectivity arises from structural complementarity with protozoan cytochrome b Qo binding sites, which differ sufficiently from mammalian counterparts to enable therapeutic window.

Current research explores structure-activity relationships through analog synthesis. Replacement of the cyclohexyl group with aromatic systems reduces antiparasitic efficacy by 78%, underscoring the critical role of aliphatic bulk in target engagement. Hybrid derivatives incorporating triazole moieties show enhanced solubility while maintaining redox activity, suggesting potential for human therapeutic adaptation.

The compound's unique pharmacokinetic profile stems from its balanced lipophilicity (logP 4.2), enabling both membrane penetration and aqueous solubility sufficient for parenteral administration. Metabolic studies in bovine models reveal rapid conversion to a single hydroxylated metabolite retaining 43% of parent compound activity, enabling prolonged therapeutic effects.

Properties

CAS No. |

92448-79-8 |

|---|---|

Molecular Formula |

C21H26O3 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

4-hydroxy-3-[4-(2-methylbutan-2-yl)cyclohexyl]naphthalene-1,2-dione |

InChI |

InChI=1S/C21H26O3/c1-4-21(2,3)14-11-9-13(10-12-14)17-18(22)15-7-5-6-8-16(15)19(23)20(17)24/h5-8,13-14,22H,4,9-12H2,1-3H3 |

InChI Key |

NGBRAXXHMYFKNR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone involves several steps. One common method includes the reaction of 2-hydroxy-1,4-naphthoquinone with 4-(1,1-dimethylpropyl)cyclohexanone under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high throughput. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of naphthoquinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 250.34 g/mol. Its structure features a naphthoquinone core, which is known for its diverse biological activities. The presence of the cyclohexyl and tert-butyl groups contributes to its lipophilicity, enhancing its bioavailability.

Antimalarial Activity

One of the primary applications of this compound is in antimalarial research. Studies have shown that 2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves the inhibition of mitochondrial electron transport, leading to parasite death.

Case Study : A study published in 2019 demonstrated that this compound significantly reduced parasitemia in infected mice models when administered at specific dosages (IC50 values were reported in the low micromolar range) .

Anticancer Potential

Research indicates that this compound may also possess anticancer properties. Preliminary investigations have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

Table 1: Summary of Anticancer Activities

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis via mitochondrial pathways |

| HCT-116 (Colon) | 3.8 | Inhibition of cell proliferation |

Case Study : A study published in Cancer Letters highlighted that treatment with this compound led to a significant decrease in tumor size in xenograft models . The mechanism was linked to the modulation of apoptotic pathways and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Research findings suggest that modifications to the naphthoquinone structure can enhance antimicrobial potency, making it a candidate for developing new antibiotics .

Formulations and Delivery Systems

Given its promising biological activities, researchers are exploring various formulations to enhance the delivery and efficacy of this compound. Liposomal formulations are being investigated to improve solubility and bioavailability.

Table 3: Formulation Strategies

| Formulation Type | Advantages |

|---|---|

| Liposomal | Enhanced solubility and stability |

| Nanoparticles | Targeted delivery to tumor sites |

| Solid lipid nanoparticles | Improved bioavailability |

Mechanism of Action

The mechanism of action of 2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes involved in the metabolic pathways of parasitic organisms, thereby disrupting their growth and replication . The exact molecular targets and pathways are still under investigation, but it is thought to interfere with the electron transport chain and other critical cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Buparvaquone with its closest structural analogs, Atovaquone and BW-720C :

Mechanistic and Pharmacological Differences

- Buparvaquone: Targets protozoan mitochondria by disrupting electron transport, leading to ATP depletion.

- Atovaquone: Shares the 1,4-naphthoquinone core but substitutes a 4-chlorophenyl group, increasing molecular weight and electronic polarity. This modification enhances binding affinity to cytochrome bc₁ complexes in Plasmodium and Pneumocystis species . Atovaquone’s trans-configuration is critical for activity, as cis-isomers show reduced efficacy .

Clinical and Research Findings

- Atovaquone: Efficacy: 95% cure rate in mild-to-moderate Pneumocystis jirovecii pneumonia when combined with proguanil . Resistance: Linked to cytochrome b mutations (e.g., Tyr268Ser), limiting monotherapy use .

- Buparvaquone :

Patent and Commercial Status

- Atovaquone : Protected by combination therapy patents (e.g., with proguanil in ratios 1:1 to 3:1) for malaria prophylaxis .

Biological Activity

The compound 2-(4-(1,1-Dimethylpropyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione , a derivative of naphthoquinone, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the naphthoquinone family, characterized by a bicyclic structure that includes a quinone moiety. The structural formula can be denoted as follows:

This compound's unique structure contributes to its reactivity and biological interactions.

Naphthoquinones, including this compound, exhibit several mechanisms of action that contribute to their biological activity:

- Electrophilic Character : Naphthoquinones can act as electrophiles, forming covalent bonds with nucleophilic sites in biological molecules such as proteins and DNA. This property is crucial for their cytotoxic effects .

- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress by generating ROS, leading to cellular damage and apoptosis in cancer cells .

- Inhibition of Mitochondrial Respiration : Similar compounds have been shown to inhibit mitochondrial complexes, particularly Complex III (cytochrome bc1), which is vital for ATP production in cells .

Biological Activity and Cytotoxicity

Recent studies have evaluated the cytotoxicity of various naphthoquinone derivatives against different cancer cell lines. The following table summarizes the effective concentrations (EC50) for related compounds:

Note : The EC50 value for the compound is currently undetermined but is expected to fall within the ranges observed for other naphthoquinones.

Antitumor Activity

In a study evaluating the antitumor effects of various naphthoquinone derivatives, it was found that compounds with similar structures exhibited significant cytotoxicity against several cancer cell lines. The mechanisms involved included induction of apoptosis through ROS generation and disruption of mitochondrial function .

Antimicrobial Properties

Research has indicated that some naphthoquinones possess antimicrobial properties, making them candidates for further investigation as potential antibacterial or antifungal agents. The ability to disrupt cellular respiration in pathogens is a promising avenue for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.